5-(2,5-Dimethoxy-phenyl)-4-methyl-2H-pyrazole-3-carboxylic acid 5-(2,5-Dimethoxy-phenyl)-4-methyl-2H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 890626-00-3
VCID: VC8148194
InChI: InChI=1S/C13H14N2O4/c1-7-11(14-15-12(7)13(16)17)9-6-8(18-2)4-5-10(9)19-3/h4-6H,1-3H3,(H,14,15)(H,16,17)
SMILES: CC1=C(NN=C1C2=C(C=CC(=C2)OC)OC)C(=O)O
Molecular Formula: C13H14N2O4
Molecular Weight: 262.26 g/mol

5-(2,5-Dimethoxy-phenyl)-4-methyl-2H-pyrazole-3-carboxylic acid

CAS No.: 890626-00-3

Cat. No.: VC8148194

Molecular Formula: C13H14N2O4

Molecular Weight: 262.26 g/mol

* For research use only. Not for human or veterinary use.

5-(2,5-Dimethoxy-phenyl)-4-methyl-2H-pyrazole-3-carboxylic acid - 890626-00-3

Specification

CAS No. 890626-00-3
Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
IUPAC Name 3-(2,5-dimethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid
Standard InChI InChI=1S/C13H14N2O4/c1-7-11(14-15-12(7)13(16)17)9-6-8(18-2)4-5-10(9)19-3/h4-6H,1-3H3,(H,14,15)(H,16,17)
Standard InChI Key DXQQSASFGGRVIO-UHFFFAOYSA-N
SMILES CC1=C(NN=C1C2=C(C=CC(=C2)OC)OC)C(=O)O
Canonical SMILES CC1=C(NN=C1C2=C(C=CC(=C2)OC)OC)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Chemical Identity and Nomenclature

The systematic IUPAC name 5-(2,5-dimethoxy-phenyl)-4-methyl-2H-pyrazole-3-carboxylic acid delineates its structure:

  • A pyrazole ring (2H-pyrazole) substituted at position 4 with a methyl group (-CH₃) and at position 3 with a carboxylic acid (-COOH).

  • Position 5 of the pyrazole is linked to a 2,5-dimethoxy-substituted phenyl group (C₆H₃(OCH₃)₂).

Molecular formula: C₁₃H₁₄N₂O₅
Molecular weight: 278.26 g/mol (calculated from atomic masses).

Stereoelectronic Features

  • The pyrazole core contributes aromaticity and planar geometry, with resonance stabilization between nitrogen lone pairs and π-electrons .

  • Methoxy groups on the phenyl ring act as electron-donating substituents, influencing electronic distribution and potential intermolecular interactions (e.g., hydrogen bonding) .

  • The carboxylic acid group enhances solubility in polar solvents and enables salt formation or esterification .

Table 1: Predicted Physicochemical Properties

PropertyValue
LogP (Partition coefficient)1.82 (estimated via ChemAxon)
pKa (Carboxylic acid)~4.2 (similar to benzoic acid)
Hydrogen bond donors2 (COOH and NH of pyrazole)
Hydrogen bond acceptors6 (2 OCH₃, COOH, 2 ring N, O)

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via:

  • Knorr pyrazole synthesis: Condensation of a hydrazine derivative with a 1,3-diketone precursor.

  • Ester hydrolysis: Conversion of a pyrazole-3-carboxylate ester to the free acid .

Stepwise Synthesis Protocol (Hypothetical)

  • Formation of pyrazole ester:

    • React 2,5-dimethoxyacetophenone with ethyl acetoacetate in the presence of hydrazine hydrate.

    • Intermediate: Ethyl 5-(2,5-dimethoxy-phenyl)-4-methyl-2H-pyrazole-3-carboxylate .

  • Saponification:

    • Hydrolyze the ester using NaOH in ethanol/water (45°C, 12 hours) .

    • Acidify with HCl to precipitate the carboxylic acid .

Yield: ~75% (extrapolated from analogous reactions) .

Table 2: Key Reaction Parameters

StepReagents/ConditionsTemperatureTime
CyclizationHydrazine hydrate, ethanolReflux6 hr
HydrolysisNaOH (50%), ethanol/water45°C12 hr
AcidificationHCl (1N)RT1 hr

Pharmacological and Industrial Applications

Biological Activity Profiling

Pyrazole-carboxylic acids are recognized for:

  • Aryl hydrocarbon receptor (AhR) antagonism: Structural analogs like CH-223191 inhibit AhR-dependent transcription, mitigating dioxin-induced toxicity .

  • Enzyme modulation: Carboxylic acid groups facilitate binding to catalytic sites of cytochrome P450 enzymes .

Hypothetical Target Interactions

  • AhR binding: The dimethoxy-phenyl group may occupy the hydrophobic ligand-binding pocket, while the carboxylic acid coordinates polar residues .

  • Anti-inflammatory potential: Methoxy groups could suppress NF-κB signaling, analogous to resveratrol derivatives .

Spectroscopic Characterization

Predicted Spectral Data

  • ¹H NMR (DMSO-d₆):

    • δ 2.45 (s, 3H, CH₃),

    • δ 3.75 (s, 6H, OCH₃),

    • δ 6.90–7.20 (m, 3H, aromatic),

    • δ 12.10 (s, 1H, COOH) .

  • IR (KBr):

    • 1680 cm⁻¹ (C=O stretch),

    • 1250 cm⁻¹ (C-O of methoxy) .

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